N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide
Description
Properties
Molecular Formula |
C23H27N5O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C23H27N5O/c1-27(2)12-5-13-28-16-25-21-14-18(9-10-22(21)28)26-23(29)11-8-17-15-24-20-7-4-3-6-19(17)20/h3-4,6-7,9-10,14-16,24H,5,8,11-13H2,1-2H3,(H,26,29) |
InChI Key |
XYYISFIMZBQODR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the dimethylamino propyl group. The indole moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide has shown promising biological activities, particularly in the following areas:
Anticancer Properties
Preliminary studies indicate that this compound may exert anticancer effects by interacting with various biological targets involved in cell proliferation and apoptosis. For instance, research has highlighted its ability to inhibit specific enzymes and receptors that play critical roles in cancer progression .
Neurological Applications
The dual functionalities derived from the benzimidazole and indole structures suggest potential applications in neurology. Compounds with such characteristics are often explored for their neuroprotective properties and ability to modulate neurotransmitter systems .
Case Studies
Several studies have investigated the applications of this compound:
Study 1: Anticancer Screening
A notable study conducted by Walid Fayad et al. focused on screening a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .
Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of similar compounds has shown that modifications in the molecular structure can enhance their efficacy in protecting neuronal cells from oxidative stress. This opens avenues for investigating this compound in neurodegenerative disease models .
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Activity Relationships (SAR): The 3-(dimethylamino)propyl group is critical for solubility and may influence off-target interactions. Its elongation (propyl vs. ethyl in other analogues) could enhance membrane permeability .
- Therapeutic Potential: The benzimidazole-indole scaffold is prevalent in anticancer and CNS drug design. Further studies should explore kinase inhibition (e.g., Aurora kinases) or neurotransmitter modulation.
Biological Activity
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a benzimidazole moiety and an indole ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 375.5 g/mol. Its structural characteristics contribute to its pharmacological potential.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzimidazole Ring : This involves the condensation of o-phenylenediamine with suitable carboxylic acids.
- Alkylation : The introduction of the dimethylaminopropyl group is achieved through alkylation reactions.
- Indole Attachment : The indole moiety is attached via amide bond formation, which is crucial for biological activity.
Antitumor Activity
Research has indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures have been evaluated against multiple human cancer cell lines, showing IC50 values ranging from 0.45 to 5.08 µM, indicating potent activity against various cancer types .
The compound's mechanism of action may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.
- Modulation of Apoptotic Pathways : By influencing pathways that regulate apoptosis, these compounds can induce programmed cell death in cancer cells.
Case Studies and Research Findings
- Study on Antitumor Activity :
-
Anti-inflammatory Properties :
- Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating specific enzyme activities involved in inflammatory processes. This potential was highlighted in comparative studies against known anti-inflammatory agents .
Comparative Analysis
A comparative analysis of similar compounds reveals the following:
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Sunitinib | C22H26N2O2 | 1.35 - 6.61 | Antitumor |
| Compound A | C22H25N5O | 0.47 - 3.11 | Antitumor |
| Compound B | C24H28N6O2 | 0.45 - 5.08 | Antitumor |
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Amide Coupling | EDC/HOBt, DMF, RT, 12h | 65 | 92% | Byproduct removal |
| Purification | SiO2 column (MeOH/DCM) | 58 | 98% | Solvent retention |
| Recrystallization | Ethanol/water (7:3) | 70 | 99.5% | Slow crystal growth |
Q. Table 2. Key NMR Assignments
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | 2D Correlation |
|---|---|---|---|
| Benzimidazole C-H | 8.1–8.3 | Doublet | HSQC (C7) |
| Indole NH | 10.9 | Broad | HMBC (C3) |
| Dimethylamino CH3 | 2.4 | Singlet | NOESY (adjacent CH2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
